IC-87114

Catalog No.
S548524
CAS No.
371242-69-2
M.F
C22H19N7O
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IC-87114

CAS Number

371242-69-2

Product Name

IC-87114

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25)

InChI Key

GNWHRHGTIBRNSM-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N

Solubility

Soluble in DMSO, not in water

Synonyms

IC 87114, IC-87114, IC87114

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N

Description

The exact mass of the compound 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one is 397.16511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of 6-aminopurines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known as IC87114, is being investigated for its potential to inhibit a specific enzyme called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a critical role in various cellular processes, including cell growth, survival, and migration. Abnormal PI3Kδ activity has been implicated in several diseases, including cancer and inflammatory disorders [].

Inhibition of PI3Kδ

Studies have shown that IC87114 can bind to and inhibit PI3Kδ, thereby blocking its activity []. This inhibition disrupts the signaling pathways downstream of PI3Kδ, potentially leading to anti-cancer and anti-inflammatory effects.

IC-87114 is a selective inhibitor of the phosphoinositide 3-kinase delta isoform, commonly referred to as PI3Kδ. It has a molecular formula of C22H19N7O and a molecular weight of 397.43 g/mol. This compound exhibits a high degree of specificity, with an IC50 value of approximately 0.5 μM for PI3Kδ, making it significantly more potent compared to its effects on other isoforms such as PI3Kγ, where the IC50 is around 29 μM . IC-87114 is primarily utilized in research settings to study the role of PI3Kδ in various biological processes, particularly in immune responses and cancer biology.

The proposed mechanism of action involves the compound binding to the active site of PI3Kδ, thereby inhibiting its enzymatic activity and affecting downstream cellular signaling pathways crucial for cancer cell proliferation and survival []. However, detailed understanding of the binding mode and specific interactions with PI3Kδ awaits further research [].

Information on the safety profile and potential hazards associated with this compound is limited due to its investigational nature. Generally, quinazoline derivatives can exhibit varying degrees of toxicity depending on their structure [].

IC-87114 functions by inhibiting the activity of PI3Kδ, which plays a critical role in the signaling pathways that regulate cell proliferation, survival, and migration. The inhibition of this kinase leads to reduced levels of phosphatidylinositol 3-phosphate (PIP3), a lipid second messenger crucial for various cellular processes. In human neutrophils, IC-87114 effectively inhibits PIP3 biosynthesis and chemotaxis induced by stimuli such as N-formylmethionyl-leucyl-phenylalanine (fMLP) .

The biological activity of IC-87114 has been extensively studied:

  • In vitro: In mouse models of inflammation, IC-87114 inhibits the secretion of proteases induced by tumor necrosis factor alpha (TNFα) stimulation. In primary cells from patients with acute myeloid leukemia, it suppresses both constitutive and Flt-3-induced Akt phosphorylation and cell proliferation at concentrations as low as 10 μM .
  • In vivo: The compound has shown efficacy in reducing inflammation and modulating immune responses by inhibiting CD4+ T cell activation and interferon-gamma production, highlighting its potential therapeutic applications in autoimmune diseases and cancers .

The synthesis of IC-87114 involves several steps typically found in organic chemistry. While specific detailed methods are proprietary or not widely published, general synthetic routes for similar compounds often include:

  • Formation of key intermediates: Utilizing standard reactions such as amination or cyclization to create the core structure.
  • Functional group modifications: Employing techniques like alkylation or acylation to introduce specific functional groups that enhance potency and selectivity.
  • Purification: Using chromatographic techniques to isolate and purify the final product.

The precise synthetic pathway for IC-87114 may vary based on the starting materials used and desired purity levels.

IC-87114 is primarily used in research related to:

  • Cancer therapy: Its ability to inhibit PI3Kδ makes it a candidate for treating various cancers, particularly those characterized by aberrant signaling through this pathway.
  • Autoimmune diseases: By modulating immune responses, it holds potential for therapeutic use in conditions like rheumatoid arthritis and multiple sclerosis.
  • Inflammation studies: Researchers utilize IC-87114 to explore mechanisms underlying inflammatory responses in different biological contexts .

Studies have indicated that IC-87114 interacts selectively with PI3Kδ, demonstrating minimal cross-reactivity with other isoforms such as PI3Kα and PI3Kβ. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition. Interaction studies typically involve assessing its effects on downstream signaling pathways, such as Akt phosphorylation in various cell types .

Several compounds exhibit similar inhibitory effects on PI3K isoforms but differ in selectivity and potency:

Compound NameSelectivityIC50 (μM)Notes
IC-87114High (PI3Kδ)0.5Selective for PI3Kδ; effective in inflammation and cancer models
IdelalisibModerate (PI3Kδ)0.1Approved for chronic lymphocytic leukemia; broader activity profile
DuvelisibModerate (PI3Kδ/γ)0.5Dual inhibitor; used in hematological malignancies
CopanlisibModerate (PI3Kα/δ)0.5Approved for follicular lymphoma; broader kinase inhibition

IC-87114 stands out due to its high selectivity for PI3Kδ, which may lead to fewer off-target effects compared to other inhibitors that affect multiple isoforms.

The molecular mechanism underlying IC-87114's remarkable selectivity for phosphoinositide 3-kinase delta involves sophisticated adenosine triphosphate-competitive binding kinetics that distinguish it from other class I phosphoinositide 3-kinase isoforms. The compound demonstrates exceptional potency against phosphoinositide 3-kinase delta with an inhibitory concentration 50 of 0.5 micromolar in cell-free assays, while exhibiting dramatically reduced activity against phosphoinositide 3-kinase alpha (inhibitory concentration 50 greater than 100 micromolar), phosphoinositide 3-kinase beta (inhibitory concentration 50 of 75 micromolar), and phosphoinositide 3-kinase gamma (inhibitory concentration 50 of 29 micromolar) [1] [2].

The selectivity profile reveals that IC-87114 exhibits 58-fold greater selectivity for phosphoinositide 3-kinase delta compared to phosphoinositide 3-kinase gamma and over 100-fold selectivity relative to phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta [2] [3]. This remarkable discriminatory capacity is particularly noteworthy given that the adenosine triphosphate-binding pocket residues are highly conserved across class I phosphoinositide 3-kinase isoforms [4] [5].

Table 1: Selectivity Profile of IC-87114 Against Class I Phosphoinositide 3-Kinase Isoforms

PI3K IsoformIC50 (μM)Selectivity Ratio vs p110δReference
p110α>100>200 [1]
p110β75150 [1]
p110γ2958 [1]
p110δ0.51 [1]

The adenosine triphosphate-competitive nature of IC-87114 has been established through comprehensive kinetic analyses demonstrating that the compound directly competes with adenosine triphosphate for binding to the catalytic site [6] [7]. The inhibition kinetics follow classical competitive inhibition patterns, where increasing adenosine triphosphate concentrations can overcome the inhibitory effects of IC-87114, confirming the adenosine triphosphate-competitive mechanism [8] [9].

Crystal structure analyses have revealed that IC-87114 and its analogue PIK-39 bind to phosphoinositide 3-kinase gamma in a manner that induces a critical conformational change involving methionine 804 [4] [10]. This conformational rearrangement creates a novel hydrophobic pocket at the entrance to the kinase active site, which accommodates the quinazolinone ring system of IC-87114. The induced conformational change represents a key determinant of the compound's isoform selectivity, as methionine 804 exhibits differential conformational mobility among phosphoinositide 3-kinase isoforms [4] [11].

Table 2: Binding Kinetics and Adenosine Triphosphate-Competitive Inhibition Parameters

ParameterValueAssay ConditionsReference
IC50 (cell-free assay)0.5 μMIn vitro kinase assay [1] [2]
IC50 (cellular assay)0.13 μMCellular PI3K activity [12] [5]
Ki (binding affinity)Not reportedDirect binding [4]
ATP KmNot specifiedMichaelis-Menten [4]
Selectivity index vs p110γ58-foldComparative IC50 [2] [3]
Selectivity index vs p110α/β>100-foldComparative IC50 [2] [3]

The propeller-shaped conformation adopted by IC-87114 when bound to phosphoinositide 3-kinase delta represents a distinctive binding mode that facilitates access to the specificity pocket [10] [11]. This three-dimensional arrangement involves two roughly orthogonal aromatic ring systems that maximize hydrophobic interactions within the induced binding pocket while maintaining essential hydrogen bonding interactions with conserved residues such as valine 828 [10] [13].

Molecular dynamics simulations have confirmed that IC-87114 exhibits preferential binding to phosphoinositide 3-kinase delta through stabilization of specific conformational states that are less accessible in other phosphoinositide 3-kinase isoforms [14]. The compound's binding affinity is enhanced by the unique plasticity of the phosphoinositide 3-kinase delta active site, which allows for optimal accommodation of the quinazolinone purine scaffold [14] [11].

Downstream Modulation of Adenosine 5'-Triphosphate/Threonine308 Phosphorylation

IC-87114 exerts complex and context-dependent effects on adenosine 5'-triphosphate phosphorylation at threonine 308, revealing intricate regulatory mechanisms that govern phosphoinositide 3-kinase delta signaling networks. The modulation of adenosine 5'-triphosphate threonine 308 phosphorylation by IC-87114 demonstrates remarkable variability depending on experimental conditions, cell types, and temporal factors, indicating sophisticated feedback mechanisms within the phosphoinositide 3-kinase pathway [15] [16].

In mouse brain tissue, acute treatment with IC-87114 at 0.1 milligrams per kilogram significantly increased threonine 308 phosphorylation within 30 minutes of administration [15] [17]. This paradoxical enhancement of adenosine 5'-triphosphate phosphorylation following phosphoinositide 3-kinase delta inhibition suggests the existence of negative feedback loops that are disrupted upon selective phosphoinositide 3-kinase delta blockade. The increased threonine 308 phosphorylation may result from compensatory activation of other phosphoinositide 3-kinase isoforms or relief from phosphoinositide 3-kinase delta-mediated inhibitory signals [15] [18].

Conversely, in multiple cellular systems including human neutrophils, RAW264.7 macrophages, and primary acute myeloid leukemia cells, IC-87114 treatment consistently reduced adenosine 5'-triphosphate phosphorylation at threonine 308 [16] [19]. These findings demonstrate that the effects of phosphoinositide 3-kinase delta inhibition on adenosine 5'-triphosphate phosphorylation are highly dependent on cellular context and the specific signaling environment [16] [20].

Table 3: Downstream Modulation of Adenosine 5'-Triphosphate/Threonine308 Phosphorylation

Study ModelIC-87114 ConcentrationAKT Thr308 EffectDurationReference
Mouse brain tissue0.1 mg/kgIncreased30 min [15] [17]
Human neutrophils10 μMDecreased1 hour [16]
RAW264.7 macrophages10 μMDecreased1 hour [16]
Primary AML cells10 μMDecreasedNot specified [19]
Thyroid cancer cellsVariableDecreasedNot specified [21]

The mechanistic basis for IC-87114's effects on adenosine 5'-triphosphate threonine 308 phosphorylation involves complex interactions between phosphoinositide 3-kinase delta activity and upstream regulatory kinases. Phosphoinositide 3-kinase delta contributes to the generation of phosphatidylinositol (3,4,5)-trisphosphate, which serves as a membrane-localized signal for adenosine 5'-triphosphate recruitment and subsequent phosphorylation by phosphoinositide-dependent kinase 1 at threonine 308 [22] [23].

IC-87114 treatment results in decreased phosphatidylinositol (3,4,5)-trisphosphate synthesis, thereby reducing the membrane recruitment of adenosine 5'-triphosphate and limiting its accessibility to phosphoinositide-dependent kinase 1 [24] [25]. This mechanism explains the observed reduction in threonine 308 phosphorylation in most cellular contexts where phosphoinositide 3-kinase delta represents the predominant source of phosphatidylinositol (3,4,5)-trisphosphate [19] [20].

The differential effects of IC-87114 on adenosine 5'-triphosphate phosphorylation may also reflect tissue-specific expression patterns of phosphoinositide 3-kinase isoforms and their relative contributions to total phosphatidylinositol (3,4,5)-trisphosphate production. In brain tissue, where multiple phosphoinositide 3-kinase isoforms are expressed and functionally active, selective inhibition of phosphoinositide 3-kinase delta may trigger compensatory mechanisms that ultimately enhance adenosine 5'-triphosphate phosphorylation [15] [26].

Furthermore, IC-87114 has been shown to modulate adenosine 5'-triphosphate phosphorylation through effects on insulin receptor substrate proteins, which serve as key scaffolds for phosphoinositide 3-kinase recruitment and activation [27]. The compound's influence on insulin receptor substrate phosphorylation and membrane localization contributes to the overall regulation of phosphoinositide 3-kinase signaling and downstream adenosine 5'-triphosphate activation [27].

Crosstalk with Neuregulin 1-ErbB4 Signaling Pathways

IC-87114 has revealed critical molecular connections between phosphoinositide 3-kinase delta and the neuregulin 1-ErbB4 signaling network, establishing this pathway as a therapeutically relevant target for psychiatric and neurological disorders. The crosstalk between these signaling systems involves sophisticated molecular mechanisms that integrate neurodevelopmental signals with phosphoinositide-mediated cellular responses [26] [28].

Neuregulin 1 functions as a ligand for ErbB4 receptors, which exist in multiple isoforms including the phosphoinositide 3-kinase-linked ErbB4 CYT-1 variant [26] [17]. This specific ErbB4 isoform contains a phosphoinositide 3-kinase-binding site that enables direct activation of the phosphoinositide 3-kinase pathway, particularly through recruitment of the phosphoinositide 3-kinase delta catalytic subunit [26] [28]. The neuregulin 1-ErbB4-phosphoinositide 3-kinase delta axis represents a genetically regulated, pharmacologically targetable risk pathway associated with schizophrenia and ErbB4 genetic variation [26] [29].

In human lymphoblasts, neuregulin 1-mediated phosphatidylinositol (3,4,5)-trisphosphate signaling is predicted by schizophrenia-associated ErbB4 genotype and phosphoinositide 3-kinase delta levels [26] [28]. IC-87114 treatment effectively reduces this neuregulin 1-induced phosphatidylinositol (3,4,5)-trisphosphate signaling, demonstrating the critical role of phosphoinositide 3-kinase delta in mediating neuregulin 1-ErbB4 pathway activation [26]. Importantly, this signaling is impaired in patients with schizophrenia, suggesting that dysregulation of the neuregulin 1-ErbB4-phosphoinositide 3-kinase delta axis contributes to disease pathogenesis [26] [29].

Table 4: Crosstalk with Neuregulin 1-ErbB4 Signaling Pathways

Experimental SystemIC-87114 EffectPathway ComponentDose/ConcentrationReference
Human lymphoblastsReduced PI(3,4,5)P3 signalingNRG1-ErbB4-PI3KδNot specified [26] [28]
Mouse brain tissueIncreased AKT phosphorylationPI3Kδ-AKT axis0.1 mg/kg [15] [17]
Schizophrenia model (rat)Reversed phenotypesPI3Kδ-dependent signalingNot specified [26]
Amphetamine model (mouse)Blocked hyperlocomotionPI3Kδ-AKT pathway0.1 mg/kg [26] [18]
ErbB4 genetic variantsModulated expressionPIK3CD expressionGenetic analysis [26]

Pharmacological studies have demonstrated that IC-87114 blocks the effects of amphetamine in a mouse model of psychosis-like behavior, providing compelling evidence for the therapeutic potential of phosphoinositide 3-kinase delta inhibition in psychiatric disorders [26] [18]. The compound dramatically reduced amphetamine-induced hyperlocomotion, suggesting that phosphoinositide 3-kinase delta activity is required for the behavioral effects of psychostimulants [26]. This finding implicates the neuregulin 1-ErbB4-phosphoinositide 3-kinase delta pathway in the pathophysiology of psychotic symptoms and highlights phosphoinositide 3-kinase delta as a novel therapeutic target [18].

In a rat neonatal ventral hippocampal lesion model of schizophrenia, IC-87114 treatment reversed multiple schizophrenia-related phenotypes, including deficits in prepulse inhibition of the startle response [26]. These behavioral improvements were associated with normalization of adenosine 5'-triphosphate phosphorylation in brain tissue, suggesting that phosphoinositide 3-kinase delta inhibition can restore proper phosphoinositide 3-kinase signaling balance in neurodevelopmental models of psychiatric disease [26] [17].

The molecular basis for neuregulin 1-ErbB4-phosphoinositide 3-kinase delta crosstalk involves direct protein-protein interactions and shared signaling intermediates. ErbB4 CYT-1 receptors directly recruit phosphoinositide 3-kinase delta through specific binding motifs, enabling neuregulin 1 stimulation to activate phosphoinositide 3-kinase-dependent signaling cascades [26] [30]. This recruitment mechanism is selective for phosphoinositide 3-kinase delta among class I phosphoinositide 3-kinase isoforms, explaining the specific sensitivity of neuregulin 1-ErbB4 signaling to IC-87114 treatment [26] [28].

Genetic studies have revealed that ErbB4 genotype predicts increased phosphoinositide 3-kinase delta expression in human brain tissue, establishing a direct link between neuregulin 1-ErbB4 genetic variation and phosphoinositide 3-kinase delta activity [26]. Family-based genetic studies have shown evidence of association between phosphoinositide 3-kinase delta and schizophrenia, further supporting the pathological relevance of this signaling pathway [26]. These findings suggest that genetic variation in the neuregulin 1-ErbB4-phosphoinositide 3-kinase delta axis may contribute to psychiatric disease susceptibility through alterations in phosphoinositide signaling [26] [29].

The therapeutic implications of neuregulin 1-ErbB4-phosphoinositide 3-kinase delta crosstalk extend beyond psychiatric disorders to include neurodevelopmental conditions and cognitive dysfunction. IC-87114 treatment has been shown to improve cognitive-related behaviors in animal models, suggesting that phosphoinositide 3-kinase delta inhibition may have broad therapeutic potential for neuropsychiatric conditions characterized by neuregulin 1-ErbB4 pathway dysfunction [26] [31].

Table 5: Structural Determinants of Phosphoinositide 3-Kinase Delta Selectivity

PropertyValueSignificanceReference
Chemical scaffoldQuinazolinone purineIsoform selectivity [4] [32]
Molecular weight397.43 DaDrug-like properties [33] [7]
Conformational flexibilityAtropisomeric formsBinding orientation [34] [35]
ATP pocket interactionCompetitive bindingMechanism of action [4] [13]
Met804 interactionConformational rearrangementSelectivity determinant [4] [10]
Specificity pocket accessPropeller-shaped bindingPI3Kδ specificity [10] [11]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.16510826 g/mol

Monoisotopic Mass

397.16510826 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9HC746B1KF

Other CAS

371242-69-2

Wikipedia

Ic-87114

Dates

Last modified: 08-15-2023
1: Thappali SR, Varanasi KV, Veeraraghavan S, Vakkalanka SK, Mukkanti K. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study. J Mass Spectrom. 2012 Dec;47(12):1612-9. doi: 10.1002/jms.3103. PubMed PMID: 23280750.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharsky JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2012 Dec 28. [Epub ahead of print] PubMed PMID: 23275335.
3: Durand CA, Richer MJ, Brenker K, Graves M, Shanina I, Choi K, Horwitz MS, Puri KD, Gold MR. Selective pharmacological inhibition of phosphoinositide 3-kinase p110delta opposes the progression of autoimmune diabetes in non-obese diabetic (NOD) mice. Autoimmunity. 2013 Feb;46(1):62-73. doi: 10.3109/08916934.2012.732130. PubMed PMID: 23039284.
4: Cain RJ, Vanhaesebroeck B, Ridley AJ. Different PI 3-kinase inhibitors have distinct effects on endothelial permeability and leukocyte transmigration. Int J Biochem Cell Biol. 2012 Nov;44(11):1929-36. doi: 10.1016/j.biocel.2012.07.009. Epub 2012 Jul 17. PubMed PMID: 22814170.
5: Rico B. Finding a druggable target for schizophrenia. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):11902-3. doi: 10.1073/pnas.1209389109. Epub 2012 Jul 9. PubMed PMID: 22778429; PubMed Central PMCID: PMC3409780.
6: Law AJ, Wang Y, Sei Y, O'Donnell P, Piantadosi P, Papaleo F, Straub RE, Huang W, Thomas CJ, Vakkalanka R, Besterman AD, Lipska BK, Hyde TM, Harrison PJ, Kleinman JE, Weinberger DR. Neuregulin 1-ErbB4-PI3K signaling in schizophrenia and phosphoinositide 3-kinase-p110δ inhibition as a potential therapeutic strategy. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):12165-70. doi: 10.1073/pnas.1206118109. Epub 2012 Jun 11. PubMed PMID: 22689948; PubMed Central PMCID: PMC3409795.
7: Ying H, Fu H, Rose ML, McCormack AM, Sarathchandra P, Okkenhaug K, Marelli-Berg FM. Genetic or pharmaceutical blockade of phosphoinositide 3-kinase p110δ prevents chronic rejection of heart allografts. PLoS One. 2012;7(3):e32892. doi: 10.1371/journal.pone.0032892. Epub 2012 Mar 30. PubMed PMID: 22479345; PubMed Central PMCID: PMC3316549.
8: Kang BN, Ha SG, Ge XN, Reza Hosseinkhani M, Bahaie NS, Greenberg Y, Blumenthal MN, Puri KD, Rao SP, Sriramarao P. The p110δ subunit of PI3K regulates bone marrow-derived eosinophil trafficking and airway eosinophilia in allergen-challenged mice. Am J Physiol Lung Cell Mol Physiol. 2012 Jun 1;302(11):L1179-91. doi: 10.1152/ajplung.00005.2012. Epub 2012 Mar 16. PubMed PMID: 22427531; PubMed Central PMCID: PMC3379039.
9: Tzenaki N, Andreou M, Stratigi K, Vergetaki A, Makrigiannakis A, Vanhaesebroeck B, Papakonstanti EA. High levels of p110δ PI3K expression in solid tumor cells suppress PTEN activity, generating cellular sensitivity to p110δ inhibitors through PTEN activation. FASEB J. 2012 Jun;26(6):2498-508. doi: 10.1096/fj.11-198192. Epub 2012 Mar 5. PubMed PMID: 22391131.
10: Goodwin CB, Yang Z, Yin F, Yu M, Chan RJ. Genetic disruption of the PI3K regulatory subunits, p85α, p55α, and p50α, normalizes mutant PTPN11-induced hypersensitivity to GM-CSF. Haematologica. 2012 Jul;97(7):1042-7. doi: 10.3324/haematol.2011.046896. Epub 2012 Feb 7. PubMed PMID: 22315502; PubMed Central PMCID: PMC3396676.

Explore Compound Types